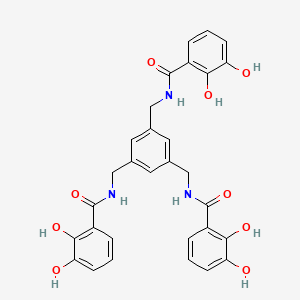
Mecam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecam, also known as this compound, is a useful research compound. Its molecular formula is C30H27N3O9 and its molecular weight is 573.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Iron Chelation and Antibiotic Delivery
Iron Chelation Therapy
Mecam serves as a model compound for studying iron chelation therapies, particularly in conditions such as hemochromatosis. Iron overload can lead to various health issues, and chelating agents like this compound play a crucial role in mitigating these effects by binding excess iron and facilitating its excretion from the body.
Antibiotic Vectorization
One of the most promising applications of this compound is its role as a carrier for antibiotic delivery, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. The compound exploits siderophore-dependent iron uptake pathways to transport antibiotics into bacterial cells. This mechanism allows for enhanced antibiotic efficacy by overcoming the low permeability of Gram-negative bacterial membranes .
Case Study: this compound-Ampicillin Conjugate
A study demonstrated that the this compound-ampicillin conjugate effectively transported iron into Pseudomonas aeruginosa cells via catechol-type outer membrane transporters. The results indicated that this conjugate not only facilitated iron uptake but also induced the expression of genes associated with antibiotic resistance, highlighting both its potential and challenges in clinical applications .
Siderophore Mimetic Research
This compound is classified as a synthetic siderophore mimetic, which are compounds designed to mimic natural siderophores that bacteria use to acquire iron from their environment. Research has shown that this compound can efficiently transport iron comparable to natural siderophores like enterobactin. This characteristic makes it an invaluable tool in developing new therapeutic strategies against iron-dependent pathogens .
Structural Studies and Mechanistic Insights
Recent advancements in structural biology have allowed researchers to investigate the interactions between this compound and bacterial transport systems at a molecular level. High-resolution structures obtained from X-ray crystallography have provided insights into how this compound binds to transporters and facilitates iron uptake, paving the way for more effective drug design strategies .
Potential in Antimicrobial Resistance Research
The rise of antimicrobial resistance (AMR) poses significant challenges in treating infections. This compound's ability to act as a Trojan horse for antibiotics offers a novel approach to combat AMR by enhancing drug delivery directly into resistant bacterial cells. Ongoing research aims to explore its effectiveness against various resistant strains and its potential role in future therapeutic regimens .
Data Table: Summary of this compound Applications
Propiedades
Número CAS |
69146-59-4 |
|---|---|
Fórmula molecular |
C30H27N3O9 |
Peso molecular |
573.5 g/mol |
Nombre IUPAC |
N-[[3,5-bis[[(2,3-dihydroxybenzoyl)amino]methyl]phenyl]methyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C30H27N3O9/c34-22-7-1-4-19(25(22)37)28(40)31-13-16-10-17(14-32-29(41)20-5-2-8-23(35)26(20)38)12-18(11-16)15-33-30(42)21-6-3-9-24(36)27(21)39/h1-12,34-39H,13-15H2,(H,31,40)(H,32,41)(H,33,42) |
Clave InChI |
GCTFIRZGPIUOAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)O)O)CNC(=O)C4=C(C(=CC=C4)O)O |
SMILES canónico |
C1=CC(=C(C(=C1)O)O)C(=O)NCC2=CC(=CC(=C2)CNC(=O)C3=C(C(=CC=C3)O)O)CNC(=O)C4=C(C(=CC=C4)O)O |
Key on ui other cas no. |
69146-59-4 |
Sinónimos |
1,3,5-tris((N,N',N''-2,3-dihydroxybenzoyl)aminomethyl)benzene MECAM N,N',N''-(benzene-1,3,5-triyltris(methylene))tris(2,3-dihydroxybenzamide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















